[(2-Bromo-3-fluorophenyl)methyl](ethyl)propylamine
CAS No.: 1505107-50-5
Cat. No.: VC2739182
Molecular Formula: C12H17BrFN
Molecular Weight: 274.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1505107-50-5 |
|---|---|
| Molecular Formula | C12H17BrFN |
| Molecular Weight | 274.17 g/mol |
| IUPAC Name | N-[(2-bromo-3-fluorophenyl)methyl]-N-ethylpropan-1-amine |
| Standard InChI | InChI=1S/C12H17BrFN/c1-3-8-15(4-2)9-10-6-5-7-11(14)12(10)13/h5-7H,3-4,8-9H2,1-2H3 |
| Standard InChI Key | XLNCQOZRWANIEV-UHFFFAOYSA-N |
| SMILES | CCCN(CC)CC1=C(C(=CC=C1)F)Br |
| Canonical SMILES | CCCN(CC)CC1=C(C(=CC=C1)F)Br |
Introduction
[Introduction to (2-Bromo-3-fluorophenyl)methylpropylamine](pplx://action/followup)
(2-Bromo-3-fluorophenyl)methylpropylamine is a chemical compound with the molecular formula C12H17BrFN and a molecular weight of approximately 274.17 g/mol . It belongs to the class of organic amines, specifically tertiary amines, due to the presence of three alkyl groups attached to the nitrogen atom. This compound features a bromo and fluoro substituent on a phenyl ring, contributing to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Methods
The synthesis of (2-Bromo-3-fluorophenyl)methylpropylamine typically involves reactions with bromo and fluorinated aromatic compounds along with ethylpropylamine. Common solvents include dichloromethane or acetonitrile, while bases like potassium carbonate or sodium hydride may be employed to deprotonate the amine.
Synthesis Pathways
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Starting Materials: 2-Bromo-3-fluorobenzyl chloride and ethylpropylamine.
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Reaction Conditions: The choice of solvent, temperature, and reaction time is crucial for optimizing yield and purity.
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Catalysts/Bases: Potassium carbonate or sodium hydride can be used to facilitate the reaction.
Chemical Reactions and Mechanisms
(2-Bromo-3-fluorophenyl)methylpropylamine can participate in various chemical reactions typical for tertiary amines. The mechanism of action often involves interactions with biological targets, particularly if used as a pharmaceutical agent. Quantitative structure-activity relationship (QSAR) studies may provide insights into how variations in structure influence biological activity.
Reaction Mechanisms
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Nucleophilic Substitution: The compound can act as a nucleophile due to the presence of the amine group.
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Electrophilic Aromatic Substitution: The bromo and fluoro substituents on the phenyl ring can influence the reactivity towards electrophiles.
Applications and Potential Uses
(2-Bromo-3-fluorophenyl)methylpropylamine has potential applications primarily in scientific research, including medicinal chemistry and materials science. Its unique structure and properties make it a candidate for further investigation in these fields.
Potential Applications
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Medicinal Chemistry: As a potential pharmaceutical agent due to its interactions with biological targets.
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Materials Science: Its chemical properties could be exploited in the development of new materials.
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